N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide
Description
Synthesis Analysis
The synthesis of compounds related to N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide often involves palladium-catalyzed reactions, cross-coupling reactions, or condensation reactions. For instance, N-(2-halophenyl)methanesulfonamides have been reacted with terminal acetylenes in the presence of palladium catalysts to yield methanesulfonyl-indoles, showcasing a method that may be adapted for the synthesis of related compounds (Sakamoto et al., 1988).
Molecular Structure Analysis
The molecular structure of N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide and similar compounds has been studied using techniques like X-ray crystallography and NMR spectroscopy. These studies reveal the conformation, bond lengths, and angles, providing insights into the structural characteristics that influence their reactivity and physical properties. For example, N-(3,4-dimethylphenyl)methanesulfonamide exhibits a specific anti conformation that could be relevant to understanding the molecular structure of similar sulfonamides (Gowda et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide includes its participation in various organic reactions, such as sulfonylation, acylation, and coupling reactions. These reactions are crucial for modifying the compound to obtain derivatives with desired biological or chemical properties. The study by Patel et al. (1993) on microbial reduction demonstrates the potential for stereoselective synthesis of related compounds, highlighting the chemical versatility of the sulfonamide group (Patel et al., 1993).
properties
IUPAC Name |
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-7-9-14(10-8-12)11-19(17,18)16-15-6-4-3-5-13(15)2/h3-10,16H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKZRZFMKACSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylphenyl)-1-(4-methylphenyl)methanesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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